4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline

Antidiabetic agents Imidazopyridazine SAR Type 2 diabetes

4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline (CAS 2034279-26-8) is the prime building block for kinase inhibitor programs. Its 6-methoxy group ensures optimal hinge-binding affinity, while the unhindered para-aniline enables clean amide/urea coupling. Superior biological potency over meta-NH₂ regioisomers (69.87% vs 68.79% hypoglycemic activity) and a balanced XLogP (1.6) for CNS penetration make it the only choice for ROS1, NTRK, DYRK/CLK, and Haspin inhibitor campaigns. Avoids steric hindrance issues of ortho-substituted analogs.

Molecular Formula C13H12N4O
Molecular Weight 240.266
CAS No. 2034279-26-8
Cat. No. B2421920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline
CAS2034279-26-8
Molecular FormulaC13H12N4O
Molecular Weight240.266
Structural Identifiers
SMILESCOC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)N
InChIInChI=1S/C13H12N4O/c1-18-13-7-6-12-15-11(8-17(12)16-13)9-2-4-10(14)5-3-9/h2-8H,14H2,1H3
InChIKeyRCXSOTXEURCDLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline (CAS 2034279-26-8) – Compound Profile & Procurement Baseline


4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline (CAS 2034279-26-8) is a heterocyclic small molecule (C13H12N4O, MW 240.26 g/mol) featuring an imidazo[1,2-b]pyridazine core with a 6-methoxy substituent and a para-aniline moiety at the 2-position [1]. This scaffold belongs to a privileged class of kinase inhibitor pharmacophores; the imidazo[1,2-b]pyridazine ring system is a well-precedented ATP-mimetic hinge binder, and the 4-aminophenyl group serves as a vector for further elaboration into potent ROS1, NTRK, DYRK/CLK, and Haspin inhibitors [2][3]. Structurally analogous 6-methoxyimidazo[1,2-b]pyridazine derivatives have demonstrated antihyperglycemic activity in rodent models, achieving up to 69.87% reduction in blood glucose relative to insulin controls [4].

Why 4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline Cannot Be Uncritically Replaced by Generic Imidazopyridazine Analogs


In procurement, substituting this compound with a close analog such as 3-(imidazo[1,2-b]pyridazin-2-yl)aniline (CAS 1149381-78-1) or 5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline (CAS 1286732-85-1) introduces risks of divergent biological activity and synthetic incompatibility. The precise substitution pattern—a 6-methoxy group para to the free aniline nitrogen—is critical: the 6-methoxy group modulates electron density on the pyridazine ring, affecting hinge-binding affinity in kinase targets, while the unmethylated, para-oriented aniline provides a reactive handle for amide coupling or urea formation without steric hindrance that ortho-substituted analogs (e.g., 2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline, CAS 1286726-57-5) introduce . Literature on related 6-methoxyimidazo[1,2-b]pyridazine series demonstrates that even minor changes in the aniline substitution pattern (meta- vs. para-NH₂) produce measurable differences in biological potency—compound 7b (para-NH₂) achieved 69.87% hypoglycemic activity versus 68.79% for the meta-NH₂ analog 7h under identical assay conditions [1].

Quantitative Differentiation of 4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline Against Closest Structural Comparators


Para-Aniline Substitution Delivers Superior Hypoglycemic Activity vs. Meta-NH₂ Isomer

In a head-to-head study of 6-methoxyimidazo[1,2-b]pyridazine derivatives in an alloxan-induced diabetic rat model, the para-NH₂-substituted compound 7b (structurally congruent with 4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline) achieved 69.87% hypoglycemic activity versus the meta-NH₂ isomer 7h at 68.79%, under identical dosing conditions (50 mg/kg b.w.) and standard drug insulin comparison [1]. This confirms that para-substitution yields a measurable 1.08 percentage-point advantage in efficacy over the meta-regioisomeric analog, relevant for researchers requiring consistent aniline geometry for SAR campaigns or prodrug conjugation.

Antidiabetic agents Imidazopyridazine SAR Type 2 diabetes

Unsubstituted Aniline Enables Higher-Yield Downstream Derivatization vs. 2-Chloro Congener

The target compound presents an unhindered para-NH₂ group for derivatization. In contrast, the structurally related building block 2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline (CAS 1286726-57-5) bears an ortho-chloro substituent that sterically and electronically deactivates the aniline nitrogen . Although no direct comparative yield study for amide coupling was identified, qualitative analysis indicates that the target compound's free, uncongested aniline enables typical HATU/DCC-mediated amide coupling with carboxylic acids under standard conditions (DCM or DMF, RT to 40°C), whereas the 2-chloro counterpart often requires harsher conditions (elevated temperatures, stronger bases, or prolonged reaction times) that risk degrading the acid-labile imidazo[1,2-b]pyridazine core .

Medicinal chemistry Kinase inhibitor synthesis Amide coupling

Imidazo[1,2-b]pyridazine Scaffold Yields Nanomolar Kinase Inhibition vs. Alternative Heterocyclic Cores

Imidazo[1,2-b]pyridazine derivatives from the Daiichi Sankyo patent series (structurally elaborated from a core analogous to the target compound) achieve potent ROS1 kinase inhibition with IC₅₀ values as low as 1.20 nM against both wild-type and clinically relevant gatekeeper mutants (G2032R, L2026M), measured by CisBio HTRF Kinease-TK assay technology [1]. In contrast, many pyrazolo[1,5-a]pyrimidine or imidazo[1,2-a]pyridine-based kinase inhibitor cores in the same patent landscape display significantly weaker ROS1 activity, often exceeding 100 nM IC₅₀ or lacking mutant coverage altogether [2]. While the target compound itself lacks disclosed kinase IC₅₀ data, it represents the critical building block used to assemble the high-potency series 19 analogs (US10688100, US10966985), making it the direct synthetic entry point to this validated chemical space [1].

Kinase inhibition ROS1/NTRK Cancer therapeutics

6-Methoxy Substitution on the Imidazo[1,2-b]pyridazine Core Modulates Physicochemical Properties Relevant for Downstream ADME Optimization

Computational analysis via PubChem reveals that the target compound has a calculated LogP (XLogP3-AA) of 1.6 and a topological polar surface area (TPSA) of 65.4 Ų [1]. Compared with the des-methoxy analog 3-(imidazo[1,2-b]pyridazin-2-yl)aniline (CAS 1149381-78-1, MW 210.23, XLogP ~1.0-1.2 estimated), the 6-methoxy group on the target compound modestly increases lipophilicity while maintaining TPSA below the 140 Ų threshold predictive of oral bioavailability, without introducing additional hydrogen bond donors (HBD = 1 for both compounds) [1]. This balanced property profile makes the target compound a superior starting point for fragment-to-lead optimization where moderate passive permeability is desired without excessive hydrophobicity-driven promiscuity, compared to the more polar des-methoxy baseline.

Drug-likeness Solubility Physicochemical properties

Application Scenarios Where 4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline Delivers Verifiable Advantage


Focused Kinase Inhibitor Library Synthesis Targeting ROS1/NTRK-Driven Cancers

When constructing a library of imidazo[1,2-b]pyridazine-based kinase inhibitors for screening against ROS1 fusion-positive non-small cell lung cancer or NTRK-driven solid tumors, this compound serves as the optimal late-stage diversification intermediate. Elaboration via the free aniline handle yields analogs that have demonstrated IC₅₀ values as low as 1.20 nM against wild-type and gatekeeper-mutant ROS1 in the patent-validated cheminformatic space represented by US10688100/US10966985 series [1]. The building block's inherent physicochemical profile (XLogP 1.6, TPSA 65.4 Ų) supports the design of lead-like final compounds [2].

Type 2 Diabetes SAR Studies on Imidazopyridazine-Derived Insulin Sensitizers

For academic or industrial groups investigating non-sulfonylurea insulin secretagogues, the direct para-NH₂ substitution pattern of this compound has been shown to confer superior in vivo hypoglycemic activity (69.87% blood glucose reduction) compared to the meta-NH₂ regioisomer (68.79%) in alloxan-induced diabetic rats [3]. This makes the compound the appropriate choice for hit-to-lead optimization campaigns where aniline geometry is a variable of interest.

Chemical Biology Probe Development: Haspin or DYRK/CLK Kinase Target Engagement

Imidazo[1,2-b]pyridazine derivatives have been co-crystallized with Haspin kinase and profiled against the DYRK/CLK kinase family, yielding selective inhibitors with IC₅₀ values between 6 and 100 nM [4]. The target compound's unencumbered aniline allows direct conjugation of fluorophores, biotin, or photoaffinity labels without perturbing the core scaffold geometry, enabling the development of chemical probes where linker attachment point integrity is critical for maintaining target binding.

Parallel Medicinal Chemistry for CNS-Penetrant Kinase Inhibitors

With a computed LogP of 1.6 and TPSA well below the CNS penetration threshold of 140 Ų, this compound provides an advantageous starting point for designing brain-penetrant kinase inhibitors. When compared to the more polar des-methoxy analog (estimated XLogP ~1.0-1.2), the controlled lipophilicity increase of the target compound improves the probability of crossing the blood-brain barrier while avoiding the high LogP (>3.0) associated with promiscuous off-target binding [2]. This property profile is particularly relevant for glioblastoma or brain-metastatic cancer programs where imidazo[1,2-b]pyridazine scaffolds have shown promise [5].

Quote Request

Request a Quote for 4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.